Methyltetrazine-DBCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

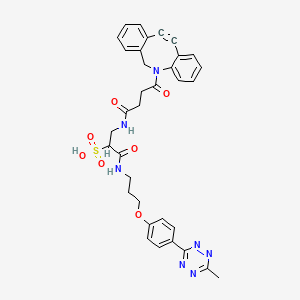

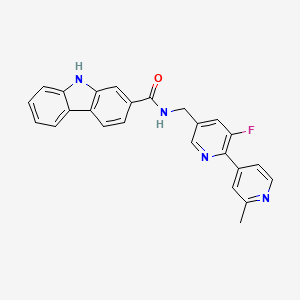

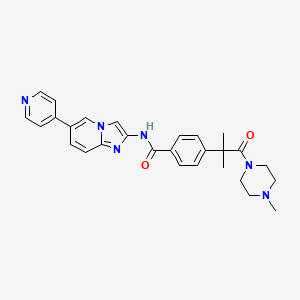

Methyltetrazine-DBCO is a TCO reactive reagent containing a methyltetrazine group and a DBCO moiety. DBCO is very reactive toward Azide through click chemistry.

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry

Methyltetrazine-DBCO: is utilized in bioorthogonal chemistry for rapid and selective labeling of biomolecules in living systems . This reagent facilitates the conversion of azido-containing peptides or proteins into tetrazine-modified counterparts without the need for catalysts or auxiliary reagents, making it a valuable tool for studying biological processes in real-time.

Drug Discovery

In drug discovery, Methyltetrazine-DBCO plays a crucial role in the development of antibody-drug conjugates (ADCs). These ADCs can carry dual payloads, targeting breast tumor heterogeneity and drug resistance, thus enhancing the efficacy of cancer treatments .

Materials Science

The compound’s applications extend to materials science, where it contributes to the synthesis of photo- and electroactive materials. These materials are integral to the development of electronic devices, luminescent elements, and photoelectric conversion elements .

Biomedical Research

Methyltetrazine-DBCO: is instrumental in biomedical research, particularly in the development of bispecific constructs that activate cytotoxic T cells to induce cancer cell death. This approach redirects the immune system to fight cancer by targeting altered glycans on malignant cells .

Pretargeted Nuclear Imaging

In nuclear imaging, Methyltetrazine-DBCO is used for pretargeting strategies. It improves image contrast and reduces radiation burden by separating target accumulation and the administration of a secondary imaging agent into two sequential steps .

Therapy

Therapeutically, Methyltetrazine-DBCO is involved in the creation of homogeneous ADCs with two distinct payloads. These ADCs show specific cell-killing potency and minimal inflammatory response, offering a promising class of drugs for treating refractory breast cancer and potentially other cancers .

Wirkmechanismus

Target of Action

Methyltetrazine-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent that contains a DBCO group . The primary targets of Methyltetrazine-DBCO are molecules containing Azide groups . It is used to convert azido-containing peptides or proteins into tetrazine-modified peptides or proteins .

Mode of Action

Methyltetrazine-DBCO interacts with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . Methyltetrazine-DBCO also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Biochemical Pathways

The biochemical pathways affected by Methyltetrazine-DBCO are those involved in the synthesis of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The downstream effects of these pathways include the production of ADCs that can target specific cells for therapeutic purposes .

Pharmacokinetics

It is known to be water-soluble , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body .

Result of Action

The result of Methyltetrazine-DBCO’s action is the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This conversion is crucial in the synthesis of ADCs, which are emerging chemotherapeutic agents with striking clinical success .

Action Environment

The action environment of Methyltetrazine-DBCO can influence its action, efficacy, and stability. As a water-soluble compound , it may be more stable and effective in aqueous environments.

Eigenschaften

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYPWVPKWWTZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-DBCO | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

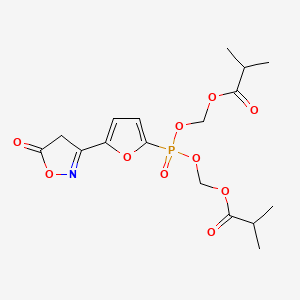

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)